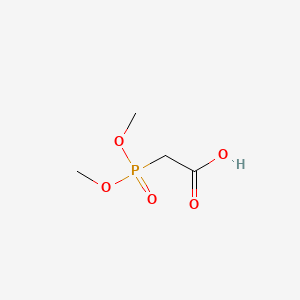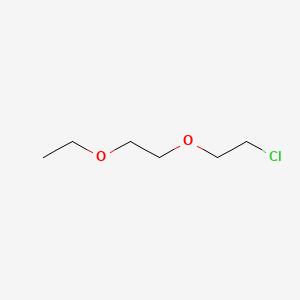
(Dimethoxyphosphoryl)acetic acid
Übersicht
Beschreibung
2-(Dimethoxyphosphoryl)acetic acid, also known as (Dimethoxyphosphoryl)acetic acid, is a chemical compound with the molecular formula C4H9O5P . It has a molecular weight of 168.08 g/mol . The compound is also known by several other names such as dimethylphosphonoacetic acid and dimethyl carboxymethylphosphonate .
Molecular Structure Analysis
The molecular structure of (Dimethoxyphosphoryl)acetic acid consists of four carbon atoms, nine hydrogen atoms, five oxygen atoms, and one phosphorus atom . The InChI representation of the molecule is InChI=1S/C4H9O5P/c1-8-10(7,9-2)3-4(5)6/h3H2,1-2H3,(H,5,6) . The Canonical SMILES representation is COP(=O)(CC(=O)O)OC .
Wissenschaftliche Forschungsanwendungen
1. Environmental Applications
(Dimethoxyphosphoryl)acetic acid is closely related to acetic acid, which has been studied for its role in environmental applications. One study focused on the determination of pesticides, including 2,4-dichlorophenoxy acetic acid, in environmental waters using high-performance liquid chromatography (Nestorovska-Krsteska et al., 2008). This research highlights the importance of acetic acid derivatives in environmental monitoring and pollution control.
2. Industrial and Chemical Synthesis
Acetic acid derivatives, including (dimethoxyphosphoryl)acetic acid, are significant in industrial processes. The synthesis of acetic acid from renewable sources like CO2 and methanol involves catalysis processes, which are essential in the chemical industry for producing bulk chemicals (Qian et al., 2016). This reflects the broader applications of acetic acid derivatives in sustainable industrial practices.
3. Microbial Tolerance and Food Preservation
Acetic acid and its derivatives are known for their role in microbial growth inhibition. Research on Saccharomyces cerevisiae and Zygosaccharomyces bailii has provided insights into the molecular mechanisms behind tolerance to acetic acid, which is vital for understanding food spoilage and preservation (Palma et al., 2018). This knowledge is applicable to the food industry, particularly in the area of improving shelf life and safety.
4. Spectroscopy and Molecular Studies
Studies on acetic acid's vibrational sum frequency spectroscopy and its behavior at interfaces provide a deeper understanding of molecular interactions and structures (Johnson et al., 2005). Such research is critical in the field of spectroscopy, aiding in the analysis of various compounds, including (dimethoxyphosphoryl)acetic acid.
5. Biological Research and Cell Death Mechanisms
The mechanisms of cell death induced by acetic acid in yeasts have been extensively studied, providing valuable insights into regulated cell death processes (Chaves et al., 2021). This research has implications for both biotechnological applications and biomedical research, particularly in understanding the effects of acid stress on cells.
Eigenschaften
IUPAC Name |
2-dimethoxyphosphorylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O5P/c1-8-10(7,9-2)3-4(5)6/h3H2,1-2H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJLTIJRCYTUDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20955700 | |
| Record name | (Dimethoxyphosphoryl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20955700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethoxyphosphoryl)acetic acid | |
CAS RN |
34159-46-1 | |
| Record name | Acetic acid, 2-(dimethoxyphosphinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034159461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Dimethoxyphosphoryl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20955700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














